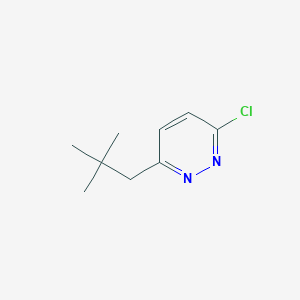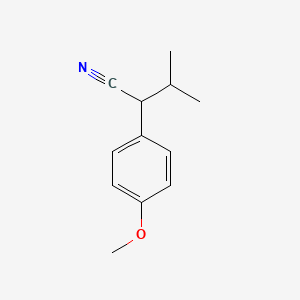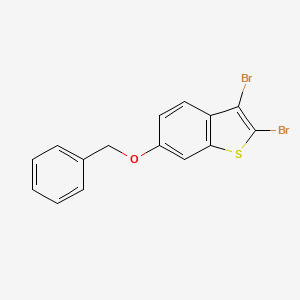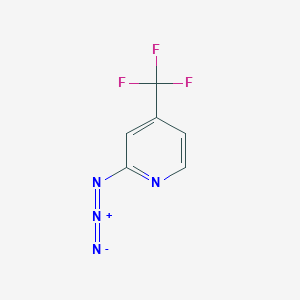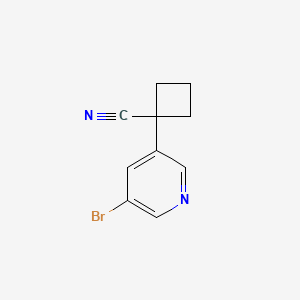
1-(5-Bromopyridin-3-yl)cyclobutane-1-carbonitrile
描述
1-(5-Bromopyridin-3-yl)cyclobutane-1-carbonitrile is an organic compound characterized by the presence of a brominated pyridine ring attached to a cyclobutanecarbonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromopyridin-3-yl)cyclobutane-1-carbonitrile typically involves the bromination of pyridine derivatives followed by cyclobutanecarbonitrile formation. One common method includes the reaction of 5-bromo-3-pyridinecarboxaldehyde with cyclobutanecarbonitrile under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often used.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes followed by cyclobutanecarbonitrile synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions: 1-(5-Bromopyridin-3-yl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in solvents like ethanol or methanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Oxidized forms of the pyridine ring.
Reduction Products: Reduced forms of the cyclobutanecarbonitrile moiety.
科学研究应用
1-(5-Bromopyridin-3-yl)cyclobutane-1-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(5-Bromopyridin-3-yl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The brominated pyridine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The cyclobutanecarbonitrile moiety may contribute to the compound’s stability and binding affinity to its targets.
相似化合物的比较
- 5-Bromo-3-pyridinecarboxaldehyde
- 5-Bromo-3-pyridineacetic acid
- 3-(5-Bromo-pyridin-3-yl)-prop-2-yn-1-ol
Uniqueness: 1-(5-Bromopyridin-3-yl)cyclobutane-1-carbonitrile stands out due to its unique combination of a brominated pyridine ring and a cyclobutanecarbonitrile moiety. This structural uniqueness imparts specific chemical and biological properties that differentiate it from other similar compounds.
属性
分子式 |
C10H9BrN2 |
|---|---|
分子量 |
237.10 g/mol |
IUPAC 名称 |
1-(5-bromopyridin-3-yl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C10H9BrN2/c11-9-4-8(5-13-6-9)10(7-12)2-1-3-10/h4-6H,1-3H2 |
InChI 键 |
OGJHEDMSRUTELG-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)(C#N)C2=CC(=CN=C2)Br |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-(Piperidin-1-yl)pyrrolidin-1-yl)benzo[d]thiazole-6-carboxylic acid](/img/structure/B8648380.png)
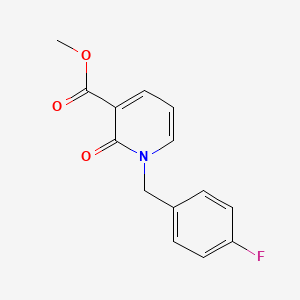
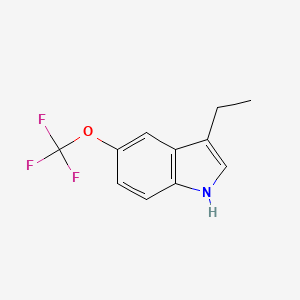
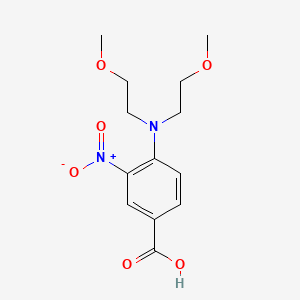
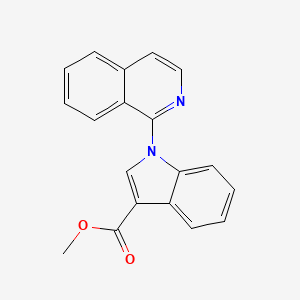

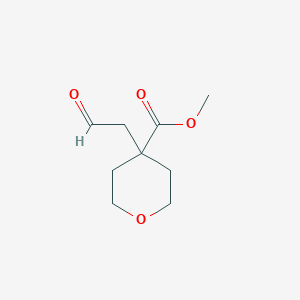
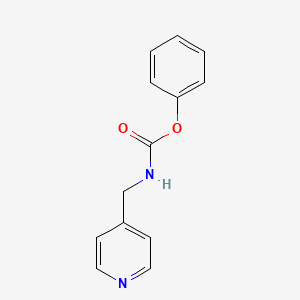
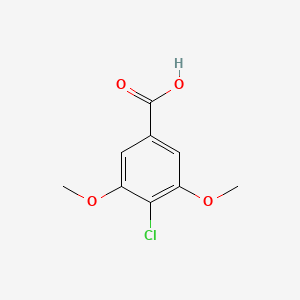
![tert-butyl N-[(4-amino-3-iodophenyl)methyl]carbamate](/img/structure/B8648452.png)
